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molecular formula C10H8Cl2N2O B1436533 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one CAS No. 289686-83-5

7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one

Cat. No. B1436533
M. Wt: 243.09 g/mol
InChI Key: IUBLKKBZPLTKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699861B1

Procedure details

To a flask containing sodium (36 mg) was added anhydrous MeOH (5 ml). Chloroacetonitrile (0.520 g, 6.9 mmol) was then added and the clear solution was stirred at room temperature for 30 min under argon. A solution of 2-amino-4-chloro-5-methylbenzoic acid (1.13 g, 6.0 mmol) in anhydrous methanol (25 ml) was then added with a syringe via a rubber septum. The reaction mixture was stirred at room temperature for 2 hours under argon, then it was fitted with a condenser and placed in an oil bath preheated to 80° C. Stirring was continued at this temperature for 2 hours under argon, then the reaction mixture was allowed to cool to room temperature. The precipitate was collected by filtration, washed with methanol (10 ml), and water (10 ml), and dried in vacuo over P2O5 to afford a grey solid (1.0 g, 69%), mp 287-290° C.; 1H-NMR (DMSO-d6) 2.47 (s, 3H, 6-CH3), 4.53 (s, 2H, CH2Cl), 7.75, 8.08 (2×s, 2H, 5-H and 8-H); 12.60 (s, 1H, N3—H); MS (FAB, m/z) 243, 244, 245 (M+H)+.
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][CH2:3][C:4]#[N:5].[NH2:6][C:7]1[CH:15]=[C:14]([Cl:16])[C:13]([CH3:17])=[CH:12][C:8]=1[C:9](O)=[O:10]>CO>[Cl:16][C:14]1[CH:15]=[C:7]2[C:8]([C:9](=[O:10])[NH:5][C:4]([CH2:3][Cl:2])=[N:6]2)=[CH:12][C:13]=1[CH3:17] |^1:0|

Inputs

Step One
Name
Quantity
36 mg
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)Cl)C
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the clear solution was stirred at room temperature for 30 min under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 2 hours under argon
Duration
2 h
CUSTOM
Type
CUSTOM
Details
it was fitted with a condenser
CUSTOM
Type
CUSTOM
Details
placed in an oil bath
CUSTOM
Type
CUSTOM
Details
preheated to 80° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at this temperature for 2 hours under argon
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with methanol (10 ml), and water (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C2C(NC(=NC2=C1)CCl)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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